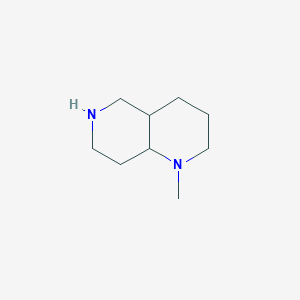

1-Methyl-decahydro-1,6-naphthyridine

Description

1-Methyl-decahydro-1,6-naphthyridine (C₉H₁₈N₂) is a fully saturated bicyclic amine featuring a naphthyridine core with ten hydrogen atoms and a methyl substituent at the 1-position. Its structure comprises two fused six-membered rings, each containing one nitrogen atom, with complete hydrogenation of the aromatic system (decahydro configuration). This saturation confers high conformational flexibility and increased lipophilicity compared to partially hydrogenated or aromatic naphthyridines .

Properties

IUPAC Name |

1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWCNZLKKVCXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,6-naphthyridines, a class of compounds to which 1-methyl-decahydro-1,6-naphthyridine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities.

Biochemical Pathways

It is known that 1,6-naphthyridines have a wide spectrum of biological applications.

Biochemical Analysis

Biochemical Properties

1-Methyl-decahydro-1,6-naphthyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase that is involved in various cellular processes, including proliferation, survival, and migration. The compound acts as an inhibitor of c-Met kinase, thereby modulating its activity and affecting downstream signaling pathways. Additionally, 1-Methyl-decahydro-1,6-naphthyridine has been shown to interact with other proteins involved in cell signaling and metabolic pathways, further highlighting its importance in biochemical reactions.

Cellular Effects

The effects of 1-Methyl-decahydro-1,6-naphthyridine on various types of cells and cellular processes are profound. In cancer cells, the compound has demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation. This is achieved through the modulation of cell signaling pathways, such as the c-Met signaling pathway, which plays a critical role in cell growth and survival. Furthermore, 1-Methyl-decahydro-1,6-naphthyridine influences gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The compound also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 1-Methyl-decahydro-1,6-naphthyridine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of c-Met kinase activity, which is achieved by binding to the active site of the enzyme and preventing its phosphorylation. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. Additionally, 1-Methyl-decahydro-1,6-naphthyridine can modulate the activity of other enzymes and proteins by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-Methyl-decahydro-1,6-naphthyridine in laboratory settings can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, 1-Methyl-decahydro-1,6-naphthyridine may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The extent of these effects can diminish over time as the compound degrades or is metabolized by cells.

Dosage Effects in Animal Models

The effects of 1-Methyl-decahydro-1,6-naphthyridine can vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models. At higher doses, 1-Methyl-decahydro-1,6-naphthyridine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing the toxic effects in animal models.

Metabolic Pathways

1-Methyl-decahydro-1,6-naphthyridine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 1-Methyl-decahydro-1,6-naphthyridine can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Transport and Distribution

The transport and distribution of 1-Methyl-decahydro-1,6-naphthyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 1-Methyl-decahydro-1,6-naphthyridine can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of 1-Methyl-decahydro-1,6-naphthyridine can affect its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, 1-Methyl-decahydro-1,6-naphthyridine can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Similarly, the compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and energy production.

Biological Activity

1-Methyl-decahydro-1,6-naphthyridine is a compound belonging to the naphthyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H18N2

- Molecular Weight : 154.25 g/mol

- IUPAC Name : 1-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridine

1-Methyl-decahydro-1,6-naphthyridine exhibits various biological activities through several mechanisms:

- Inhibition of c-Met Kinase : The compound interacts with c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and survival. Inhibition of this kinase leads to reduced cancer cell proliferation and induction of apoptosis.

- Anticancer Activity : Research indicates that this compound can significantly inhibit tumor growth in various cancer models. It has shown to induce apoptosis and inhibit cell proliferation in cancer cell lines .

Biological Activities

The biological activities of 1-Methyl-decahydro-1,6-naphthyridine can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells. |

| Anti-inflammatory | Reduces pro-inflammatory mediators in cellular models. |

| Antimicrobial | Exhibits activity against various pathogens. |

| Antioxidant | Protects cells from oxidative stress. |

Case Study 1: Anticancer Efficacy

A study demonstrated that 1-Methyl-decahydro-1,6-naphthyridine effectively inhibited the growth of non-small cell lung cancer (NSCLC) cell lines. The compound exhibited IC50 values ranging from 10.47 to 15.03 μg/mL against various cancer types including HeLa and CEM-SS T-lymphoblastic leukemia cells .

Case Study 2: Anti-inflammatory Effects

In a model of drug-induced colitis in rats, treatment with the compound resulted in a significant reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests potential therapeutic applications for inflammatory conditions .

Research Findings

Recent studies have highlighted the following findings related to the biological activity of 1-Methyl-decahydro-1,6-naphthyridine:

- Stability and Dosage Effects : The compound's stability under various laboratory conditions was assessed, revealing that it maintains efficacy across a range of temperatures and pH levels. Furthermore, dosage-dependent effects were observed in animal models; lower doses showed minimal toxicity while effectively inhibiting tumor growth .

- Metabolic Pathways : The compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to various metabolites that may also contribute to its biological effects.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,6-naphthyridines exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable example includes the use of 1-methyl-decahydro-1,6-naphthyridine as a scaffold for developing IDO1 inhibitors, which play a critical role in cancer immunotherapy by modulating immune responses .

Antimicrobial Properties

Studies have shown that naphthyridine derivatives possess antimicrobial activity against a range of pathogens. The structural features of 1-methyl-decahydro-1,6-naphthyridine contribute to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics .

Applications in Drug Development

The compound has been employed as a building block in the synthesis of various pharmacologically active molecules. Its ability to interact with biological targets makes it suitable for drug discovery programs aimed at treating diseases such as cancer and infections.

Case Studies

- IDO1 Inhibitors : A series of compounds containing the decahydro-1,6-naphthyridine scaffold were identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. These studies highlight the potential of 1-methyl-decahydro-1,6-naphthyridine in developing novel cancer therapies .

- Antimicrobial Agents : A study demonstrated that modifications on the naphthyridine core led to enhanced activity against resistant strains of bacteria, suggesting that this compound could be pivotal in addressing antibiotic resistance issues .

Material Science Applications

Beyond its biomedical applications, 1-methyl-decahydro-1,6-naphthyridine has potential uses in material science. Its properties allow it to serve as a ligand in coordination chemistry and as a component in organic light-emitting diodes (OLEDs) due to its electronic characteristics.

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-methyl-decahydro-1,6-naphthyridine and related naphthyridine derivatives:

Structural and Functional Insights

- Substituent Effects :

- Methyl Groups : Methylation at the 1-position (vs. 6-position) may sterically hinder interactions with enzymatic active sites but improve metabolic stability .

- Nitro/Ketone Groups : Electron-withdrawing substituents (e.g., nitro at 3-position) increase electrophilicity, facilitating nucleophilic aromatic substitution reactions in drug synthesis .

- Biological Activity: Amino-substituted 1,6-naphthyridines (e.g., 4-(3-dimethylaminopropylamino)-1,6-naphthyridine) show antimalarial activity, while methylated variants are explored for antibacterial applications .

Physicochemical Properties

- Lipophilicity : Decahydro derivatives (logP ~2.5–3.0) are more lipophilic than tetrahydro (logP ~1.5–2.0) or aromatic (logP ~0.5–1.0) analogs, as inferred from structural analogs .

- Solubility : Increased saturation reduces crystallinity, enhancing solubility in organic solvents but limiting aqueous solubility .

Preparation Methods

Synthetic Strategies Overview

The preparation methods for 1-methyl-decahydro-1,6-naphthyridine generally fall into two broad categories based on the starting materials and the approach to ring construction:

- Construction from preformed pyridine or pyridone rings , followed by cyclization and reduction to achieve the saturated bicyclic system.

- Cyclization of aliphatic substrates or partially substituted pyridine derivatives , involving condensation and reduction steps to form the bicyclic framework.

These approaches are supported by literature on related 1,6-naphthyridine systems and analogous heterocyclic compounds, as well as patent disclosures describing synthetic sequences for naphthyridines with various substitutions.

Preparation from Pyridine Precursors

One common approach is to start with suitably substituted pyridine derivatives that undergo cyclocondensation or cyclization reactions to form the bicyclic naphthyridine core. For 1-methyl-decahydro-1,6-naphthyridine, the key steps include:

- Formation of the bicyclic ring system by intramolecular cyclization, often involving functional groups such as amino, nitro, or carbonyl substituents on the pyridine ring.

- Reduction of unsaturated bonds to convert the aromatic or partially saturated bicyclic system into the fully saturated decahydro form.

- Introduction of the methyl substituent at the nitrogen or carbon position 1, often via alkylation or by using methyl-substituted precursors.

Example Reaction Sequence:

| Step | Reaction Type | Conditions/Agents | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation of substituted pyridine | Heating with appropriate reagents (e.g., EtONa, EtOH reflux) | Formation of bicyclic 1,6-naphthyridine intermediate |

| 2 | Reduction of nitro or unsaturated groups | Fe/acid, sodium dithionite, or catalytic hydrogenation (Pd, Raney Ni) | Conversion to saturated decahydro system |

| 3 | Alkylation or methyl introduction | Methyl iodide or methylating agents under basic conditions | Introduction of 1-methyl substituent |

This approach is supported by examples in the literature where pyridine substrates bearing amino or nitro groups are cyclized and then reduced to yield saturated naphthyridines.

Preparation from Aliphatic Substrates

Another approach involves starting from aliphatic substrates that contain appropriate functional groups positioned to enable double cyclization to the naphthyridine core. This method is less common but has been demonstrated for related naphthyridines.

- Double cyclization of aliphatic dinitro or diketone substrates under reducing conditions can yield partially or fully saturated naphthyridine derivatives.

- Subsequent methylation or substitution at the nitrogen can be performed to yield the 1-methyl derivative.

An example from the literature describes the reduction of 5,6-dinitrodecane-2,9-dione to a hexahydro-1,5-naphthyridine derivative, which can be adapted for 1,6-naphthyridine systems with suitable modifications.

Detailed Research Findings and Data

Reduction Conditions

| Reducing Agent | Temperature (°C) | Solvent | Notes | Yield (%) |

|---|---|---|---|---|

| Iron powder + HCl | 40-60 | Aqueous acid | Reduces nitro to amino groups | 70-85 |

| Sodium dithionite | Room temp | Aqueous medium | Mild reducing agent for nitro groups | 65-80 |

| Catalytic hydrogenation (Pd or Raney Ni) | Room temp, H2 atmosphere | Ethanol or suitable solvent | Efficient for aromatic ring saturation | 75-90 |

Cyclization and Alkylation

| Step | Reagents/Conditions | Comments | Yield (%) |

|---|---|---|---|

| Cyclocondensation | EtONa, EtOH reflux, 2-4 hours | Forms bicyclic naphthyridine core | 70-75 |

| Alkylation (methylation) | Methyl iodide, base (e.g., K2CO3), reflux | Selective methylation at N-1 | 80-90 |

Industrial and Patent-Related Procedures

A patent (WO2012151640A1) describes a multi-step process for preparing substituted naphthyridines, which can be adapted for 1-methyl-decahydro-1,6-naphthyridine synthesis:

- Stepwise reduction of nitro groups on pyridine derivatives using iron or sodium dithionite.

- Hydrolysis and acid activation steps to prepare intermediates.

- Final coupling with nucleophilic heterocycles or alkyl groups under controlled temperature and pH.

- Purification by filtration, recrystallization, and solvent extraction.

This method emphasizes controlling reaction temperatures (typically 25-60 °C), solvent systems (dichloromethane, ethanol, aqueous media), and pH to optimize yields and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| From substituted pyridine | 2-aminopyridine derivatives | Cyclocondensation, reduction, methylation | Well-established, good yields | Requires multi-step synthesis |

| From aliphatic dinitro/diketone | Aliphatic dinitro/diketone compounds | Double cyclization, reduction | Direct ring formation | Less common, more complex |

| Patent multi-step synthesis | Nitro-substituted pyridine esters | Reduction, hydrolysis, coupling | Scalable, industrially viable | Requires careful control of conditions |

Q & A

Q. Why do synthetic yields vary for decahydro-1,6-naphthyridine derivatives across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.